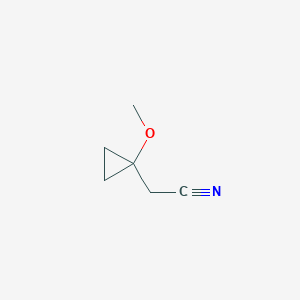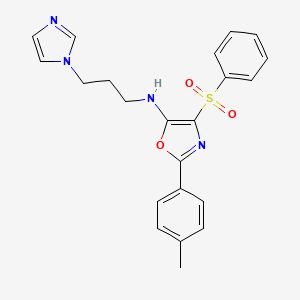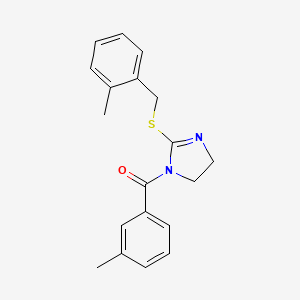
2-(1-Methoxycyclopropyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methoxycyclopropyl)acetonitrile is a chemical compound that belongs to the class of nitriles. It has a molecular formula of C6H9NO and is known for its potential therapeutic and industrial applications. This compound has gained significant attention in the scientific community due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxycyclopropyl)acetonitrile typically involves the reaction of 1-bromomethyl cyclopropyl methanol with cyanide under alkaline conditions . The process begins with the addition of 3-bromo-neopentyl alcohol in an organic solvent, followed by a reflux reaction with zinc powder and a basic catalyst. After the reaction, the temperature is reduced, and alkaline air is introduced for post-processing. The resulting compound, 1-bromomethyl cyclopropyl methanol, is then reacted with cyanide to produce this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The post-processing steps are designed to be environmentally friendly and cost-effective, making the method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methoxycyclopropyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include primary amines, oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(1-Methoxycyclopropyl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Methoxycyclopropyl)acetonitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(1-Methoxycyclopropyl)acetonitrile include:
Acetonitrile: A simple nitrile with a wide range of applications in organic synthesis and as a solvent.
Methoxyacetonitrile: A related compound with similar chemical properties and reactivity.
Uniqueness
This compound is unique due to its cyclopropyl ring structure, which imparts distinct chemical and physical properties. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential for various applications .
Propriétés
IUPAC Name |
2-(1-methoxycyclopropyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-8-6(2-3-6)4-5-7/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSMTFJZCYPNBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2387091.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2387093.png)



![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2387098.png)

![(1S,3S,4R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2387101.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2387102.png)
![3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2387105.png)

![2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2387110.png)
